molecular formula C9H16O4S B13323714 2-Cyclohexyl-2-methanesulfonylacetic acid

2-Cyclohexyl-2-methanesulfonylacetic acid

Cat. No.: B13323714
M. Wt: 220.29 g/mol
InChI Key: HRRNHQWZGLRQIL-UHFFFAOYSA-N
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Description

2-Cyclohexyl-2-methanesulfonylacetic acid is an organic compound with the molecular formula C9H16O4S. It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a cyclohexyl group and a methanesulfonyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-2-methanesulfonylacetic acid typically involves the reaction of cyclohexylamine with methanesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process that includes the purification of raw materials, reaction optimization, and product isolation. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexyl-2-methanesulfonylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides .

Scientific Research Applications

2-Cyclohexyl-2-methanesulfonylacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-2-methanesulfonylacetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

    Methanesulfonic acid: A simpler analog with similar sulfonyl functionality but lacks the cyclohexyl group.

    Cyclohexylamine: Shares the cyclohexyl group but lacks the methanesulfonyl and acetic acid functionalities.

Uniqueness: 2-Cyclohexyl-2-methanesulfonylacetic acid is unique due to the combination of the cyclohexyl and methanesulfonyl groups, which impart distinct chemical properties. This combination allows for specific interactions in chemical reactions and biological systems that are not observed with simpler analogs .

Properties

Molecular Formula

C9H16O4S

Molecular Weight

220.29 g/mol

IUPAC Name

2-cyclohexyl-2-methylsulfonylacetic acid

InChI

InChI=1S/C9H16O4S/c1-14(12,13)8(9(10)11)7-5-3-2-4-6-7/h7-8H,2-6H2,1H3,(H,10,11)

InChI Key

HRRNHQWZGLRQIL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C(C1CCCCC1)C(=O)O

Origin of Product

United States

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